2-呋喃甲醛肟

描述

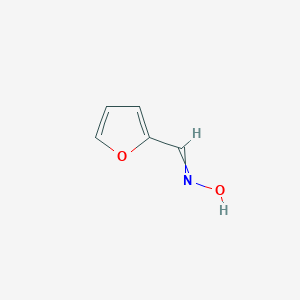

“2-Furancarboxaldehyde, oxime” is a derivative of furfural . Furfural is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .

科学研究应用

癌症研究中的细胞毒性:

- 2-呋喃甲醛肟的铜和钴络合物显示出对各种肿瘤细胞系具有强大的细胞毒性,包括白血病、淋巴瘤和子宫癌,表明在癌症治疗中具有潜在用途 (Hall et al., 1999)。

- 这些络合物抑制DNA合成、DNA拓扑异构酶II和新生嘌呤合成,表明具有与癌症治疗相关的特定作用模式 (Hall et al., 1997)。

化学反应与合成:

- 对苯甲醛肟的研究表明它们在光诱导电子转移条件下形成醛和腈的作用,突显了它们在有机合成中的重要性 (de Lijser et al., 2006)。

- 对2-呋喃甲醛肟的研究已经导致了新的合成复杂有机化合物的方法学的发展,如氧杂环丙烷,这在材料科学中具有重要价值 (Toki et al., 1965)。

生物共轭和生物材料:

- 包括从2-呋喃甲醛获得的肟在生物共轭中被用于其与生物分子形成稳定连接的能力。这种应用对于开发生物材料、水凝胶和药物递送系统至关重要 (Kölmel & Kool, 2017)。

材料回收和环境应用:

- 2-呋喃甲醛(糠醛)是生物精炼中的重要平台分子,从水流中回收它是一个重要的环境应用。研究重点是开发高效的膜用于这一目的 (Liu et al., 2013)。

潜在的抗氧化性质:

- 对肟衍生物的研究表明它们可能具有抗氧化性质,这在制药和化妆品应用中可能有益 (Puntel et al., 2008)。

作用机制

Target of Action

Furfural oxime, also known as 2-Furaldoxime, Furfuryl oxime, 2-Furfuraldoxime, 2-Furancarboxaldehyde, oxime, or 2-furaldehyde oxime, is a compound that primarily targets titanosilicate catalysts . These catalysts play a crucial role in the liquid-phase ammoximation of furfural, a process that leads to the formation of furfural oxime .

Mode of Action

The interaction of furfural oxime with its targets involves two main routes: the hydroxylamine route and the imine route . The hydroxylamine route is responsible for the formation of the target product, furfural oxime, while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .

Biochemical Pathways

The biochemical pathways affected by furfural oxime are primarily related to the conversion of furfural into bio-chemicals . This conversion process can lead to the production of high-value-added chemicals, including furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

The catalytic performance of titanosilicate catalysts in the synthesis of furfural oxime is known to depend greatly on the operating conditions of the reaction . This suggests that the bioavailability of furfural oxime may be influenced by factors such as the reaction environment and the presence of specific catalysts .

Result of Action

The primary result of the action of furfural oxime is the conversion of furfural into a variety of bio-chemicals . This conversion process, facilitated by the interaction of furfural oxime with titanosilicate catalysts, can lead to the production of valuable chemicals that have potential applications in various industries .

Action Environment

The action, efficacy, and stability of furfural oxime are influenced by various environmental factors. For instance, the decomposition of hydroxylamine and the non-catalytic oxidation of furfural can be effectively suppressed in titanosilicate-catalyzed ammoximation when water is employed as the solvent and hydrogen peroxide is added dropwise into the reaction system . This suggests that the reaction environment plays a crucial role in determining the effectiveness and stability of furfural oxime .

未来方向

Oxime derivatives are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This review summarises the recent strategies in the development of oximes which are capable of crossing the BBB to treat OP poisoning .

属性

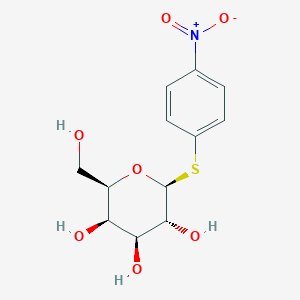

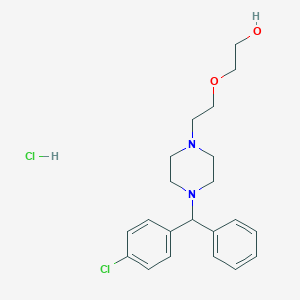

IUPAC Name |

(NE)-N-(furan-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTMLDBQFLIQJA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-47-7, 620-03-1 | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EER4AX9NE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)